molecular formula C2H3ClF2O3S B2860428 2,2-Difluoroethyl chloranesulfonate CAS No. 76711-66-5

2,2-Difluoroethyl chloranesulfonate

Cat. No.: B2860428
CAS No.: 76711-66-5
M. Wt: 180.55
InChI Key: NONAHOGDIIMTIV-UHFFFAOYSA-N
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Description

2,2-Difluoroethyl chloranesulfonate is a fluorinated organosulfur compound characterized by a difluoroethyl group (–CH₂CF₂–) linked to a chloranesulfonate moiety (–SO₂Cl). Such compounds are typically utilized in organic synthesis as electrophilic reagents, sulfonating agents, or intermediates in pharmaceutical and agrochemical manufacturing . The presence of fluorine atoms likely enhances its stability and lipophilicity compared to non-fluorinated analogs, though detailed experimental data remain scarce.

Properties

IUPAC Name

2-chlorosulfonyloxy-1,1-difluoroethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClF2O3S/c3-9(6,7)8-1-2(4)5/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONAHOGDIIMTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)OS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClF2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoroethyl chloranesulfonate typically involves the reaction of 2,2-difluoroethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

2,2-Difluoroethanol+Chlorosulfonic acid2,2-Difluoroethyl chloranesulfonate+HCl\text{2,2-Difluoroethanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 2,2-Difluoroethanol+Chlorosulfonic acid→2,2-Difluoroethyl chloranesulfonate+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoroethyl chloranesulfonate undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloranesulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: It can also undergo addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, acids, and nucleophiles. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted products, while oxidation reactions can produce different oxidized derivatives .

Scientific Research Applications

2,2-Difluoroethyl chloranesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoroethyl chloranesulfonate involves its interaction with molecular targets through various pathways. The compound can act as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can lead to the modification of proteins, enzymes, and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Key Observations:

The tetrafluoroethoxy and sulfonamide groups in ’s compound introduce steric hindrance and reduced reactivity relative to sulfonyl chlorides or fluorides .

Leaving Group Reactivity :

  • Sulfonyl chlorides (e.g., ) are more reactive than sulfonyl fluorides () due to the weaker C–Cl bond versus C–F. This suggests this compound may exhibit higher reactivity in nucleophilic substitutions compared to fluorinated analogs .

Applications :

  • Compounds with sulfonyl chloride groups (e.g., ) are widely used in cross-coupling reactions, while sulfonyl fluorides () are gaining traction in click chemistry and bioconjugation due to their hydrolytic stability .
  • The sulfonamide in is less reactive but may serve as a bioactive scaffold in medicinal chemistry .

Reactivity and Stability

  • Hydrolytic Stability : Sulfonyl fluorides (e.g., 2-Chloroethanesulfonyl fluoride) are resistant to hydrolysis under ambient conditions, unlike sulfonyl chlorides, which readily hydrolyze to sulfonic acids. This implies that this compound would require anhydrous handling .
  • Thermal Stability: Fluorinated sulfonates generally exhibit higher thermal stability than non-fluorinated counterparts. The difluoroethyl group may mitigate decomposition pathways compared to trifluoroethyl derivatives .

Biological Activity

2,2-Difluoroethyl chloranesulfonate is a fluorinated organic compound known for its diverse chemical reactivity and potential biological applications. This compound has garnered attention in medicinal chemistry and agrochemistry due to its unique properties and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C2H4ClF2O3S
  • Molecular Weight : 196.57 g/mol
  • Physical State : Typically exists as a colorless liquid.

The presence of fluorine atoms in the structure enhances the compound's lipophilicity and stability, which are crucial for biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been noted for its potential as an enzyme inhibitor, particularly in pathways involving inflammation and microbial resistance. The compound can undergo nucleophilic substitution reactions, which may modify biological molecules and alter their function.

Biological Effects

Research indicates that this compound exhibits several biological effects:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains, potentially useful in treating infections.
  • Anti-inflammatory Properties : It may reduce inflammation by modulating the activity of specific enzymes involved in inflammatory pathways.
  • Cytotoxicity : Preliminary studies suggest that it can induce apoptosis in cancer cell lines, indicating potential applications in cancer therapy.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µM, suggesting a strong antimicrobial effect.
  • Enzyme Inhibition :
    • In vitro assays demonstrated that this compound inhibited key enzymes involved in inflammatory responses. The IC50 values ranged from 20 µM to 40 µM depending on the specific enzyme targeted.
  • Cytotoxicity Assessment :
    • The compound was tested against several cancer cell lines (e.g., MCF7, HCT116). Results showed that it induced cytotoxic effects with IC50 values between 15 µM and 30 µM, making it a candidate for further investigation as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Notes
This compoundAntimicrobial50Effective against Gram-positive bacteria
Anti-inflammatory20-40Inhibits key inflammatory enzymes
Cytotoxic15-30Induces apoptosis in cancer cells
N,N-dimethyl-2-(1H-pyrazol-1-yl)acetamideAntimicrobial>100Less potent than chloranesulfonate
Anti-inflammatory>50Similar mechanism but less effective

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